

In-Depth Technical Guide: 1-Palmitoyl-2-linoleoyl-rac-glycerol

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Compound of Interest

Compound Name: 1-Palmitoyl-2-linoleoyl-rac-glycerol

Cat. No.: B13849139

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **1-Palmitoyl-2-linoleoyl-rac-glycerol**, a diacylglycerol (DAG) of significant interest in cellular signaling research. This document outlines its chemical identity, physicochemical properties, and its crucial role as a second messenger in signal transduction pathways, with a focus on the activation of Protein Kinase C (PKC).

Chemical Identity and Properties

1-Palmitoyl-2-linoleoyl-rac-glycerol is a diacylglycerol where the glycerol backbone is esterified with palmitic acid at the sn-1 position and linoleic acid at the sn-2 position. The "rac" designation indicates that it is a racemic mixture of the stereoisomers. While a specific CAS number for this compound is not readily available in common chemical databases, its identity is well-established.

Synonyms:

- DG 34:2[1]
- 1-Hexadecanoyl-2-(9Z,12Z-octadecadienoyl)-rac-glycerol

Quantitative Data

The following table summarizes the key physicochemical properties of **1-Palmitoyl-2-linoleoyl-rac-glycerol**, primarily based on computed data from publicly available databases.

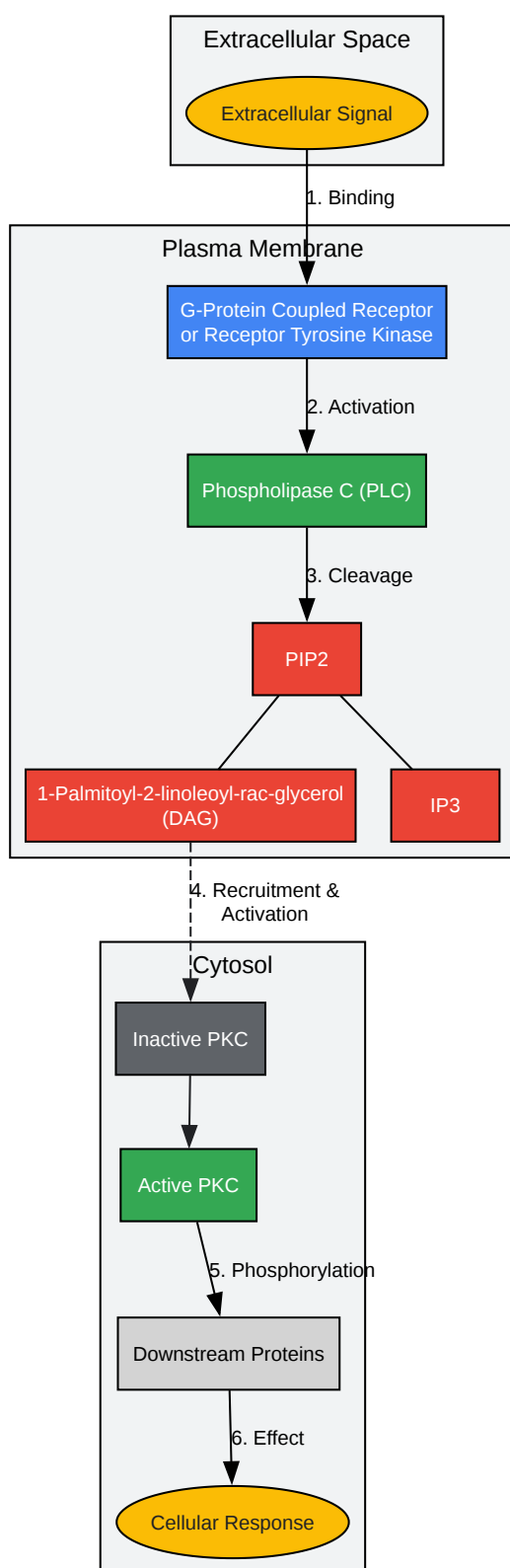
Property	Value	Source
Molecular Formula	C37H68O5	PubChem[1]
Molecular Weight	592.9 g/mol	PubChem[1]
IUPAC Name	[(2R)-1-hexadecanoyloxy-3-hydroxypropan-2-yl] (9Z,12Z)-octadeca-9,12-dienoate	PubChem[1]
Topological Polar Surface Area	72.8 Å ²	PubChem[1]
Complexity	642	PubChem[1]

Role in Cellular Signaling

Diacylglycerols like **1-Palmitoyl-2-linoleoyl-rac-glycerol** are critical lipid second messengers. [2][3] Their primary function is to activate Protein Kinase C (PKC), a family of enzymes that control various cellular processes by phosphorylating other proteins. [4][5] The generation of DAG at the cell membrane is a key step in many signal transduction pathways, often initiated by the activation of phospholipase C (PLC) enzymes. [6]

Diacylglycerol-Mediated Signaling Pathway

The canonical pathway involving DAG is its activation of PKC. This process is fundamental to cellular responses to a wide range of extracellular stimuli. Imbalances in DAG signaling have been implicated in various diseases, including cancer and insulin resistance. [6][7][8]



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Diagram 1: Diacylglycerol-mediated activation of Protein Kinase C.

Experimental Protocols

Due to the specificity of **1-Palmitoyl-2-linoleoyl-rac-glycerol**, detailed experimental protocols are not widely published. However, a general methodology for assessing the activity of diacylglycerols in a key downstream application, such as an in vitro Protein Kinase C activity assay, is provided below. This protocol can be adapted for specific research needs.

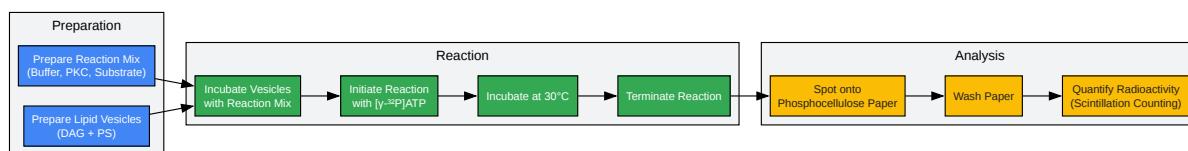
In Vitro Protein Kinase C (PKC) Activity Assay

This experiment aims to determine if a diacylglycerol, such as **1-Palmitoyl-2-linoleoyl-rac-glycerol**, can activate PKC in vitro.

Materials:

- Purified, recombinant PKC isoform (e.g., PKC α , PKC β , PKC γ)
- **1-Palmitoyl-2-linoleoyl-rac-glycerol**
- Phosphatidylserine (PS)
- PKC substrate peptide (e.g., a peptide with a PKC phosphorylation consensus sequence)
- [γ - 32 P]ATP
- Assay buffer (e.g., 20 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM CaCl₂, 0.5 mM EGTA)
- Kinase reaction termination buffer (e.g., phosphoric acid)
- Phosphocellulose paper
- Scintillation counter and vials

Workflow:



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Diagram 2: Experimental workflow for an in vitro PKC activity assay.

Methodology:

- Preparation of Lipid Vesicles:
 - Co-solubilize **1-Palmitoyl-2-linoleoyl-rac-glycerol** and phosphatidylserine in chloroform.
 - Evaporate the solvent under a stream of nitrogen to form a thin lipid film.
 - Hydrate the film with assay buffer and sonicate to form small unilamellar vesicles.
- Kinase Reaction:
 - In a microcentrifuge tube, combine the assay buffer, purified PKC enzyme, and the substrate peptide.
 - Add the prepared lipid vesicles to the reaction mixture.
 - Initiate the reaction by adding [γ-³²P]ATP.
 - Incubate the reaction at 30°C for a specified time (e.g., 10-20 minutes).
 - Terminate the reaction by adding the kinase reaction termination buffer.
- Quantification of Phosphorylation:

- Spot an aliquot of the reaction mixture onto a piece of phosphocellulose paper.
- Wash the paper multiple times with phosphoric acid to remove unincorporated [γ - ^{32}P]ATP.
- Place the washed paper into a scintillation vial with scintillation fluid.
- Quantify the amount of ^{32}P incorporated into the substrate peptide using a scintillation counter.
- Data Analysis:
 - Compare the PKC activity in the presence of **1-Palmitoyl-2-linoleoyl-rac-glycerol** to control conditions (e.g., no DAG, PS alone). An increase in radioactive signal indicates PKC activation by the diacylglycerol.

This technical guide provides foundational information for researchers and professionals working with **1-Palmitoyl-2-linoleoyl-rac-glycerol**. The provided data and methodologies offer a starting point for further investigation into the specific roles and applications of this important signaling lipid.

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